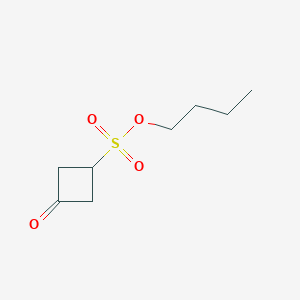
2-(Methylsulfonyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)benzamide is an organic compound with the molecular formula C8H9NO3S It is a derivative of benzamide, where a methanesulphonyl group is attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Methylsulfonyl)benzamide can be synthesized through several methods. One common approach involves the reaction of benzamide with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. This ensures higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Methylsulfonyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methanesulphonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces sulfides .
Applications De Recherche Scientifique
2-(Methylsulfonyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Methylsulfonyl)benzamide involves its interaction with specific molecular targets. The methanesulphonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide: The parent compound, which lacks the methanesulphonyl group.
Methanesulfonamide: A related compound with a similar sulfonyl group but different structure.
Sulfonylureas: A class of compounds with similar sulfonyl groups used in medicinal chemistry.
Uniqueness
2-(Methylsulfonyl)benzamide is unique due to the presence of both the benzamide and methanesulphonyl groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds .
Propriétés
Formule moléculaire |
C8H9NO3S |
|---|---|
Poids moléculaire |
199.23 g/mol |
Nom IUPAC |
2-methylsulfonylbenzamide |
InChI |
InChI=1S/C8H9NO3S/c1-13(11,12)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H2,9,10) |
Clé InChI |
CJKJNTJPOYSDQL-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)(=O)C1=CC=CC=C1C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Phthalazine, 6-chloro-1-[1-(trifluoromethyl)cyclopropyl]-](/img/structure/B8380119.png)


![2-[4-(2-Hydroxyethyl)-piperazin-1-yl]-thiazole-5-carboxylic acid methyl ester](/img/structure/B8380132.png)
![cis-3-{[Benzyl(methyl)amino]methyl}cyclobutanol](/img/structure/B8380140.png)

![N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-N-methyl-amine](/img/structure/B8380152.png)




